molecular formula C24H24O3 B14322000 Acetic acid--4-(1,2-diphenylbut-1-en-1-yl)phenol (1/1) CAS No. 100808-55-7

Acetic acid--4-(1,2-diphenylbut-1-en-1-yl)phenol (1/1)

Katalognummer: B14322000
CAS-Nummer: 100808-55-7
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: HQTPUCWGPPLDDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid–4-(1,2-diphenylbut-1-en-1-yl)phenol (1/1) is a complex organic compound that belongs to the class of stilbenoids. It is characterized by the presence of a phenoxyacetic acid moiety linked to a 1,2-diphenylbut-1-en-1-yl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–4-(1,2-diphenylbut-1-en-1-yl)phenol typically involves the reaction of 4-(1,2-diphenylbut-1-en-1-yl)phenol with acetic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ester bond. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and high yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid–4-(1,2-diphenylbut-1-en-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like alkyl halides or acyl chlorides for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols or hydrocarbons, and substitution reactions may result in ethers or esters .

Wissenschaftliche Forschungsanwendungen

Acetic acid–4-(1,2-diphenylbut-1-en-1-yl)phenol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of acetic acid–4-(1,2-diphenylbut-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1,2-diphenylbut-1-en-1-yl)phenol: A structurally related compound with similar chemical properties.

    2-(4-((Z)-1,2-diphenylbut-1-en-1-yl)phenoxy)acetic acid: Another related compound with a different stereochemistry.

    (Z)-2-(4-(1,2-Diphenylbut-1-en-1-yl)phenoxy)ethan-1-ol: A similar compound with an ethan-1-ol moiety instead of acetic acid

Uniqueness

Acetic acid–4-(1,2-diphenylbut-1-en-1-yl)phenol is unique due to its specific structural features, such as the presence of both phenoxyacetic acid and 1,2-diphenylbut-1-en-1-yl groups.

Eigenschaften

CAS-Nummer

100808-55-7

Molekularformel

C24H24O3

Molekulargewicht

360.4 g/mol

IUPAC-Name

acetic acid;4-(1,2-diphenylbut-1-enyl)phenol

InChI

InChI=1S/C22H20O.C2H4O2/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(23)16-14-19;1-2(3)4/h3-16,23H,2H2,1H3;1H3,(H,3,4)

InChI-Schlüssel

HQTPUCWGPPLDDF-UHFFFAOYSA-N

Kanonische SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.